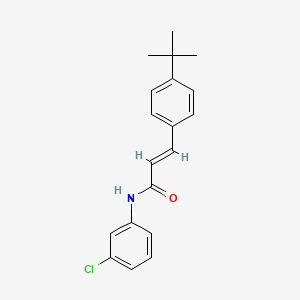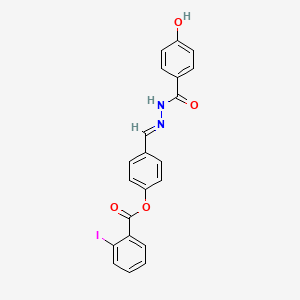
3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid: is an organic compound characterized by the presence of a phenyl ring substituted with hexyloxy and methoxy groups, and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxy-3-methoxybenzaldehyde and 1-bromohexane.
Etherification: The hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde is etherified using 1-bromohexane in the presence of a base such as potassium carbonate, yielding 4-(hexyloxy)-3-methoxybenzaldehyde.
Knoevenagel Condensation: The aldehyde group of 4-(hexyloxy)-3-methoxybenzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base like piperidine, forming this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction of the acrylic acid moiety can yield saturated derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: 3-(4-(Hexyloxy)-3-formylphenyl)acrylic acid.
Reduction: 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid serves as a building block for more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of polymers and advanced materials.
Biology and Medicine
The compound’s structural features suggest potential biological activity. It could be explored for its effects on cellular pathways, enzyme inhibition, or as a precursor for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, coatings, and as a monomer in polymer synthesis. Its unique properties might also find applications in the development of organic electronic materials.
Mecanismo De Acción
The mechanism by which 3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acrylic acid moiety can participate in Michael addition reactions, potentially modifying biomolecules or synthetic polymers.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)acrylic acid: Lacks the hexyloxy group, which may affect its solubility and reactivity.
3-(4-(Butyloxy)-3-methoxyphenyl)acrylic acid:
Uniqueness
The presence of both hexyloxy and methoxy groups in 3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid provides a unique combination of hydrophobic and hydrophilic characteristics, enhancing its versatility in various chemical and industrial applications.
This detailed overview highlights the significance and potential of this compound in multiple domains, from synthetic chemistry to industrial applications
Propiedades
Fórmula molecular |
C16H22O4 |
|---|---|
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
(E)-3-(4-hexoxy-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H22O4/c1-3-4-5-6-11-20-14-9-7-13(8-10-16(17)18)12-15(14)19-2/h7-10,12H,3-6,11H2,1-2H3,(H,17,18)/b10-8+ |
Clave InChI |
HNFBZVATEOWBTI-CSKARUKUSA-N |
SMILES isomérico |
CCCCCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC |
SMILES canónico |
CCCCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11991166.png)
![2-[(4-Nitrophenyl)methylideneamino]phenol](/img/structure/B11991170.png)





![N'-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11991188.png)
![2-((2-(4,5-Dihydro-1H-benzo[g]indazole-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B11991193.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991198.png)


![N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991231.png)
![N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11991233.png)
